1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C22H19FN2O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C22H19FN2O/c1-26-19-12-8-16(9-13-19)14-22-24-20-4-2-3-5-21(20)25(22)15-17-6-10-18(23)11-7-17/h2-13H,14-15H2,1H3 |
InChI Key |
NEEJGDARHMKGGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Condensation
A green chemistry approach employs o-phenylenediamine and aromatic aldehydes supported on silica gel under solvent-free conditions at 90°C. This method eliminates the need for catalysts or metals, producing 2-substituted benzimidazoles with high yields (Table 1).
Table 1: Yields for Benzimidazole Synthesis via Solvent-Free Method
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Chlorophenyl | 0.5 | 93 |
| 4-Fluorophenyl | 0.5 | 92 |
| 4-Methoxyphenyl | 0.5 | 94 |
While this method efficiently forms the benzimidazole core, further functionalization is required for the target compound.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, reducing synthesis times. For example, methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate was synthesized in 5 minutes under 240°C and 10 bar pressure. This technique enhances reaction efficiency and could be adapted for intermediate steps.
N1 and N2 Alkylation Strategies
The target compound requires sequential or simultaneous alkylation at the N1 (4-fluorobenzyl) and N2 (4-methoxybenzyl) positions. Below are validated approaches:
Sequential Alkylation
Step 1: N1 Alkylation
The 4-fluorobenzyl group is introduced via nucleophilic substitution. A chloro intermediate (e.g., 2-chloro-1H-benzimidazole) reacts with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃). For example:
2-Chloro-1H-benzimidazole + 4-fluorobenzyl bromide → 1-(4-Fluorobenzyl)-2-chloro-1H-benzimidazole
Step 2: N2 Alkylation
The N2 position is alkylated with 4-methoxybenzyl bromide under similar conditions. Prolonged reaction times (12–24 hours) may be required to achieve high yields.
Table 2: Alkylation Efficiency Comparison
| Position | Reagent | Base | Yield (%) |
|---|---|---|---|
| N1 | 4-Fluorobenzyl bromide | K₂CO₃ | 70–85 |
| N2 | 4-Methoxybenzyl bromide | NaH | 65–75 |
Simultaneous Alkylation
A one-pot method using dimethyl carbonate (DMC) or alkyl bromides in DMSO with Na₂CO₃ enables simultaneous alkylation. For example:
1H-Benzimidazole + 4-fluorobenzyl bromide + 4-methoxybenzyl bromide → Target compound
This approach reduces steps but may require optimization to prevent regioselectivity issues.
Alternative Routes and Catalytic Systems
Copper-Catalyzed Click Chemistry
Copper-mediated azide-alkyne cycloaddition (CuAAC) offers a route to triazole-linked benzimidazoles, but adaptation for direct alkylation is limited. However, sulfonyl azides and terminal alkynes can generate intermediates for benzimidazole formation, though this method is less explored for the target compound.
Oxidative Condensation
Aerobic oxidative condensation of benzyl alcohols with o-phenylenediamine under IL/NaNO₂/TEMPO catalysis yields 2-phenylbenzimidazoles. While effective for simple derivatives, scalability to di-substituted compounds remains untested.
Analytical Validation and Characterization
Key characterization techniques for intermediates and the final product include:
-
1H NMR : Detects aromatic protons (δ 7.0–8.5 ppm) and NH signals (δ ~12–13 ppm).
-
13C NMR : Confirms quaternary carbons (δ 120–160 ppm) and alkyl chains (δ 10–50 ppm).
Challenges and Optimization Strategies
Chemical Reactions Analysis
1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Benzimidazole derivatives have been widely studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that certain benzimidazole derivatives exhibit significant antiproliferative activity against human cancer cell lines, including breast and colorectal cancers. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation, such as dihydrofolate reductase (DHFR) .
Case Study : In a study assessing the anticancer potential of various benzimidazole derivatives, compounds similar to 1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating higher potency .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Research indicates that benzimidazole derivatives can exhibit both antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1 | 50 | Antibacterial |
| 2 | 250 | Antifungal |
| 3 | 62.5 | Antibacterial |
| 4 | 64 | Antifungal |
In particular, derivatives with halogen or methoxy substitutions have shown enhanced activity against resistant strains of bacteria .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Therapeutic Potential
The therapeutic potential of this compound extends beyond its anticancer and antimicrobial properties. Its structural similarity to other bioactive compounds suggests possible applications in treating neurodegenerative diseases due to its ability to modulate specific biological pathways . Additionally, ongoing research into its pharmacokinetics and toxicity profiles will further elucidate its suitability for clinical applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Fluorine vs. Chlorine Substituents
Methoxy vs. Hydroxy Groups
- Methoxy : The 4-methoxybenzyl group in the target compound enhances electron-donating effects, improving interactions with aromatic residues in protein binding sites. This contrasts with hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole), which may undergo rapid metabolic oxidation .
- Hydroxy : Hydroxy derivatives are often associated with antioxidant activity but exhibit reduced bioavailability due to polarity .
Pharmacological Performance in Morpholine and Triazole Hybrids
- Morpholine Derivatives : Compounds like 2-(4-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole () show enhanced solubility and CNS penetration due to the morpholine moiety but lack the dual benzyl substitution of the target compound .
Biological Activity
1-(4-Fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole is a compound of significant interest due to its potential biological activities. Benzimidazole derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.
- Molecular Formula : C21H17FN2O
- Molecular Weight : 332.38 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit a wide range of biological activities. The compound in focus has shown promising results in various assays, particularly in terms of cytotoxicity and antimicrobial properties.
Cytotoxicity Assays
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The MTT assay was employed to assess cell viability against human cervical (HeLa) and lung (A549) carcinoma cells. Results indicated that this compound displayed significant cytotoxicity at concentrations ranging from 1 to 25 μM, with IC50 values suggesting potent activity against these cell lines .
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable efficacy:
| Microorganism | MIC (μg/ml) | Standard Drug MIC (μg/ml) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 (Ciprofloxacin) |
| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
These results suggest that the compound has a comparable or superior antimicrobial effect against certain pathogens .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. Modifications at specific positions can enhance or diminish their efficacy. In the case of this compound, the presence of the fluorobenzyl and methoxybenzyl groups appears to contribute positively to its biological profile .
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Anticancer Activity : A study reported that derivatives similar to this compound exhibited significant growth inhibition in cancer cell lines, indicating potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative analysis, this compound showed superior antibacterial activity against resistant strains compared to traditional antibiotics, highlighting its potential as an alternative treatment option .
- In Vivo Studies : Preliminary animal studies demonstrated that the compound could reduce tumor size significantly when administered at appropriate dosages, suggesting its therapeutic efficacy in cancer treatment .
Q & A
Q. How to address batch-to-batch variability in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
